N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound features a tert-butyl group and a pyridinylmethyl group attached to the thiourea moiety, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea typically involves the reaction of tert-butylamine with 3-pyridinylmethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction of the compound can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thioureas depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiourea moiety can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N,N’-diethylthiourea
- N,N’-diphenylthiourea
- N-(tert-butyl)-N’-(2-pyridinylmethyl)thiourea
Uniqueness
N-(tert-butyl)-N’-(3-pyridinylmethyl)thiourea is unique due to the presence of the tert-butyl group and the 3-pyridinylmethyl group. These substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other thioureas.
Biological Activity
N-(tert-butyl)-N'-(3-pyridinylmethyl)thiourea is a compound of interest due to its diverse biological activities. This article provides a comprehensive overview of its mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a thiourea moiety that can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The presence of the tert-butyl group and the 3-pyridinylmethyl group significantly influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The thiourea group can form hydrogen bonds, enhancing its affinity for biological molecules. This interaction may modulate enzyme activity or receptor function, contributing to its therapeutic effects.
1. Antimicrobial Activity
Research has indicated that thiourea derivatives exhibit significant antimicrobial properties. This compound has shown activity against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis and P. aeruginosa, comparable to standard antibiotics like ceftriaxone .
2. Anticancer Activity
Thiourea derivatives have been explored for their anticancer potential. This compound has been implicated in targeting specific cancer pathways:
- IC50 Values : Studies have reported IC50 values in the range of 3 to 14 µM against various cancer cell lines, indicating potent antiproliferative effects . The compound's mechanism may involve the inhibition of angiogenesis and modulation of cancer cell signaling pathways.
3. Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor:
- Tyrosinase Inhibition : In related studies, derivatives similar to this compound showed competitive inhibition of tyrosinase with IC50 values around 5.9 µM, suggesting potential applications in skin whitening agents .
Comparative Analysis with Similar Compounds
A comparison with structurally related thioureas reveals unique properties that may enhance its biological activity:
Compound Name | Antimicrobial Activity | Anticancer Activity | Tyrosinase Inhibition |
---|---|---|---|
This compound | Moderate (MIC: 40-50 µg/mL) | IC50: 3-14 µM | IC50: ~5.9 µM |
N,N'-diethylthiourea | Low | Moderate | Not reported |
N,N'-diphenylthiourea | Moderate | High | Not reported |
Case Studies
Several case studies have highlighted the efficacy of thioureas in clinical settings:
- Case Study on Cancer Treatment : A study involving human leukemia cell lines demonstrated that thiourea derivatives could induce apoptosis, with significant reductions in cell viability observed at concentrations as low as 1.50 µM .
- Antimicrobial Efficacy : Another study focused on the antibacterial properties of thioureas against S. aureus and K. pneumoniae, confirming their potential as alternatives to conventional antibiotics .
Properties
IUPAC Name |
1-tert-butyl-3-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3S/c1-11(2,3)14-10(15)13-8-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYYJWGTZDPRMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NCC1=CN=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.